Venlafaxine hydrochloride, (S)-

Serotonin reuptake inhibition Enantiomer pharmacology SNRI selectivity

This chirally pure (S)-venlafaxine hydrochloride (CAS 93413-45-7) is the S(−) enantiomer of venlafaxine, exhibiting selective serotonin reuptake inhibition (SSRI) without norepinephrine transporter activity. It is essential for researchers needing to dissect SSRI-like pharmacology from the dual SNRI mechanism of racemic venlafaxine. Ideal for enantiomer-specific metabolism studies (CYP2D6 phenotyping), chiral analytical method development (LC-MS/MS), and toxicological assessments. Choose isolation-grade (S)-venlafaxine HCl to control for stereoselective variables and obtain reproducible data.

Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
CAS No. 93413-45-7
Cat. No. B12781763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenlafaxine hydrochloride, (S)-
CAS93413-45-7
Molecular FormulaC17H28ClNO2
Molecular Weight313.9 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
InChIInChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m1./s1
InChIKeyQYRYFNHXARDNFZ-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Venlafaxine Hydrochloride (CAS 93413-45-7): The Serotonin-Selective SNRI Enantiomer for Chiral Pharmacology Research


(S)-Venlafaxine hydrochloride (CAS 93413-45-7) is the S(−) enantiomer of the racemic antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. While the racemic mixture (marketed as Effexor) contains equal proportions of R(+) and S(−) enantiomers, the (S)-enantiomer displays a distinct pharmacodynamic profile, selectively inhibiting serotonin reuptake with minimal norepinephrine transporter activity [2]. This chirally pure compound serves as a critical research tool for dissecting enantiomer-specific pharmacology, metabolism, and toxicology independent of the racemic mixture's dual mechanism.

Why Racemic Venlafaxine Cannot Substitute for (S)-Venlafaxine Hydrochloride in Enantiomer-Specific Applications


Racemic venlafaxine is an equimolar mixture of pharmacologically distinct enantiomers: the (R)-enantiomer potently inhibits both norepinephrine and serotonin reuptake (SNRI activity), whereas the (S)-enantiomer is a selective serotonin reuptake inhibitor (SSRI-like activity) [1]. Additionally, these enantiomers undergo stereoselective metabolism via CYP2D6, with the enzyme displaying marked preference toward the (R)-enantiomer, resulting in divergent pharmacokinetic fates and variable enantiomeric ratios in plasma across patient populations [2]. Consequently, racemic venlafaxine cannot serve as a controlled variable in studies requiring isolated serotonergic pharmacology, enantiomer-specific metabolic tracing, or chiral toxicology assessment—applications that necessitate chirally pure (S)-venlafaxine hydrochloride.

Quantitative Differentiation of (S)-Venlafaxine Hydrochloride (CAS 93413-45-7): Comparator-Based Evidence for Procurement Decisions


(S)-Venlafaxine Exhibits Selective Serotonin Reuptake Inhibition Versus Dual SNRI Activity of (R)-Venlafaxine

In vitro pharmacological characterization demonstrates that the (S)-enantiomer of venlafaxine selectively inhibits serotonin reuptake, whereas the (R)-enantiomer inhibits both norepinephrine and serotonin reuptake [1]. This pharmacodynamic distinction means that (S)-venlafaxine hydrochloride functions as a de facto selective serotonin reuptake inhibitor (SSRI), in contrast to the dual SNRI activity of the racemate and the (R)-enantiomer [2].

Serotonin reuptake inhibition Enantiomer pharmacology SNRI selectivity

Oral Clearance of (S)-Venlafaxine Is 2-Fold Higher in CYP2D6 Extensive Versus Poor Metabolizers

A controlled pharmacokinetic study in human subjects demonstrated stereoselective CYP2D6-mediated metabolism of venlafaxine enantiomers. The oral clearance of (S)-venlafaxine was 2-fold higher in CYP2D6 extensive metabolizers (EMs) compared to poor metabolizers (PMs) [median 73 (range 32-130) L/h versus 37 (21-44) L/h, P < 0.05] [1]. In contrast, (R)-venlafaxine exhibited a substantially greater CYP2D6 dependence, with oral clearance 9-fold higher in EMs versus PMs [median 173 (29-611) L/h versus 20 (16-24) L/h, P < 0.005] [1].

CYP2D6 pharmacogenetics Enantiomer pharmacokinetics Oral clearance

(S)-Venlafaxine Metabolic Clearance via CYP2D6 Is Reduced 7-Fold by Quinidine Versus 12-Fold for (R)-Venlafaxine

In CYP2D6 extensive metabolizers, coadministration of the potent CYP2D6 inhibitor quinidine substantially reduced the partial metabolic clearance to O-desmethylated metabolites for both enantiomers. The reduction was significantly greater for the (R)-enantiomer: a 12-fold decrease [from 127 (10-493) L/h down to 1 (0.1-3) L/h, P < 0.05] compared to a 7-fold reduction for the (S)-enantiomer [from 47 (14-94) L/h to 7 (1-19) L/h, P < 0.05] [1].

CYP2D6 inhibition Metabolic clearance Quinidine interaction

Lower S(+)/R(−) Venlafaxine Plasma Ratio Associates with Faster Onset of Antidepressant Response

In a clinical study of 35 depressed inpatients receiving racemic venlafaxine (300 mg/day), a lower plasma V(+)/V(−) enantiomeric ratio—reflecting higher relative exposure to the (R)-enantiomer—was significantly associated with shorter time to onset of antidepressant response (Spearman rank correlation coefficient rs = 0.48, P < 0.05) [1]. Mixed-effects modeling confirmed that lower V(+)/V(−) ratios correlated with more rapid depression score reduction (P = 0.046) [1].

Clinical pharmacokinetics Antidepressant response onset Enantiomer ratio

S/R Venlafaxine Ratio Varies 77-Fold Across Individuals, Driven by CYP2D6 and CYP2C19 Genotypes

Analysis of 56 forensic autopsy cases revealed extreme interindividual variability in the S/R venlafaxine enantiomeric ratio, ranging from 0.23 to 17.6—a 77-fold variation [1]. In six cases with low S/R VEN ratios (mean 0.5), genotyping confirmed poor metabolizer (PM) status for CYP2D6, indicating that CYP2D6 activity is a primary driver of enantiomeric disposition [1]. CYP2D6 PMs consistently exhibited lower S/R VEN ratios, reflecting preferential metabolism of the (R)-enantiomer [2].

Pharmacogenetics Enantiomer ratio variability CYP2D6 genotype

Optimal Research and Industrial Applications for (S)-Venlafaxine Hydrochloride (CAS 93413-45-7)


Enantiomer-Specific Pharmacological Profiling in CNS Drug Discovery

Researchers investigating serotonergic mechanisms in depression, anxiety, or related CNS disorders require the isolated (S)-enantiomer to dissect SSRI-like pharmacology from the confounding dual SNRI activity of racemic venlafaxine [1]. This chirally pure compound enables definitive attribution of observed effects to serotonin reuptake inhibition without norepinephrine component interference, supporting target validation and lead optimization programs .

Pharmacogenetic and Drug-Drug Interaction Studies of CYP2D6-Mediated Metabolism

The 2-fold oral clearance difference of (S)-venlafaxine between CYP2D6 EM and PM phenotypes, compared to the 9-fold difference for the (R)-enantiomer, positions this compound as a valuable probe substrate for investigating CYP2D6 pharmacogenetics with reduced genotype-dependent variability [1]. Its lower sensitivity to CYP2D6 inhibition (7-fold versus 12-fold reduction under quinidine) also makes it suitable for evaluating drug-drug interaction liability in polypharmacy research contexts [1].

Chiral Reference Standard for Bioanalytical Method Development and Validation

Given the 77-fold interindividual variation in S/R venlafaxine ratios observed in clinical and forensic samples [1], chirally pure (S)-venlafaxine hydrochloride is essential as a certified reference material for developing and validating enantioselective LC-MS/MS or CE analytical methods. Such methods are required for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology applications where accurate enantiomer quantification is critical.

Investigation of Enantiomer-Selective Toxicology and Safety Pharmacology

Preliminary evidence suggests differential toxicity between venlafaxine enantiomers, with S-venlafaxine (11.07 mg/L) and S-O-desmethylvenlafaxine (10.24 mg/L) demonstrating higher toxicity than their R-counterparts in certain assays [1]. (S)-Venlafaxine hydrochloride provides the requisite chirally pure material for systematic toxicological assessment, safety pharmacology studies, and environmental fate investigations of enantiomer-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Venlafaxine hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.